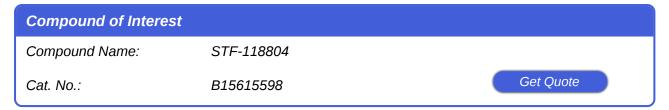


Application Notes and Protocols for STF-118804 in In Vivo Mouse Studies

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For Researchers, Scientists, and Drug Development Professionals

Abstract

STF-118804 is a potent and specific inhibitor of Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in the NAD+ salvage pathway. By depleting intracellular NAD+ levels, **STF-118804** induces metabolic stress and subsequent cell death in cancer cells, which often exhibit a heightened dependence on this pathway. These application notes provide a comprehensive overview of the in vivo use of **STF-118804** in mouse models, including recommended dosages, detailed experimental protocols, and relevant signaling pathways. The information presented is intended to guide researchers in designing and executing preclinical studies to evaluate the efficacy of **STF-118804**.

Data Presentation

Table 1: Summary of STF-118804 In Vivo Dosages in Mouse Models

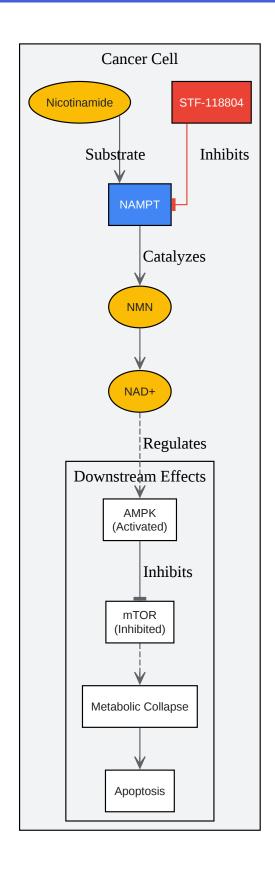


Cancer Model	Mouse Strain	Dosage	Administrat ion Route	Treatment Schedule	Efficacy Outcome
Pancreatic Ductal Adenocarcino ma (PDAC)	Nude	25 mg/kg	Intraperitonea I (i.p.)	Daily for 3 consecutive weeks	Reduced tumor growth and size.[1]
High-Risk Acute Lymphoblasti c Leukemia (ALL)	Not specified	50 mg/kg	Subcutaneou s (s.c.)	Daily for 20 days	Improved survival and depletion of leukemia stem cells.[2]
Neuroblasto ma	Nude	Not specified	Not specified	Not specified	Blocked tumor growth. [3]

Signaling Pathway

The primary mechanism of action of **STF-118804** is the inhibition of NAMPT, which leads to the depletion of NAD+, a critical coenzyme for numerous cellular processes. This disruption in NAD+ homeostasis triggers a cascade of downstream effects, including the activation of AMPK and the inhibition of the mTOR pathway, ultimately leading to a metabolic collapse and apoptosis in cancer cells.









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